molecular formula C9H6FNO B1629012 4-(4-Fluorophenyl)oxazole CAS No. 620633-04-7

4-(4-Fluorophenyl)oxazole

Cat. No.: B1629012
CAS No.: 620633-04-7
M. Wt: 163.15 g/mol
InChI Key: BYQONSONZKLLCH-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

Oxazoles, including “this compound”, can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

Oxazoles, such as “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Synthesis : 4-(4-Fluorophenyl)oxazole has been utilized in the synthesis of poly(aryl ether oxazole)s. These polymers are synthesized by nucleophilic displacement reactions and exhibit varied solubility and thermal properties due to the presence of oxazole rings (Maier & Schneider, 1998).

Photophysical Properties

  • Photoluminescence and Optical Properties : Bis(4-fluorophenyl) substituted oxazole shows distinct photophysical properties. Research on bioxazole isomers synthesized via palladium-catalyzed regioselective and sequential C H arylation revealed significant differences in photoluminescence quantum yields and delayed fluorescence properties (Guo et al., 2020).

Material Science and Engineering

  • Novel Poly(aryl ether) : 4-Chloro-2,5-bis(4-fluorophenyl)oxazole, a related compound, has been used in the creation of novel poly(aryl ether)s. These materials demonstrate high thermal stability, which could have significant implications in material science (Pimpha et al., 2004).

  • Electronic Applications : Oxazole derivatives have been explored for their potential in electronic applications. For example, the oxazole (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative has been analyzed for its structural, electro-optical, charge transport, and nonlinear optical properties, indicating its potential use in electronic devices (Irfan et al., 2018).

Biological and Chemical Research

  • Fluorescent Probes for Biological Studies : Certain oxazole derivatives, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been applied as fluorescent probes for sensing pH and metal cations. This demonstrates their utility in biological and chemical studies (Tanaka et al., 2001).

  • Fluorescence Imaging in Biology : Oxazole-type fluorophores, like MO-VN, have been developed for nucleic acid-sensing and fluorescence imaging in biological research. These compounds show significant fluorescent enhancement when interacting with specific nucleic acid structures (Ma et al., 2021).

Antimicrobial Activity

  • Antimicrobial Studies : Research on 1,2,4-triazole derivatives tethered to fluorinated oxazole has shown promising antimicrobial activity. These compounds display significant inhibitory effects against various pathogens, highlighting their potential in pharmaceutical applications (Rezki et al., 2017).

Fluorophore and Dye Research

  • Sensitive Fluorescent Analogue : DMOBA, an environment-sensitive fluorophore that mimics biologically active oxazoles, has been used to probe serum proteins. This research contributes to our understanding of protein-fluorophore interactions and has implications for medical diagnostics and research (Maiti et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Fluorophenyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Oxazole derivatives, including “4-(4-Fluorophenyl)oxazole”, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry. They are part of a large number of drugs and biologically relevant molecules. The future research directions could involve synthesizing various oxazole derivatives and screening them for their various biological activities .

Mechanism of Action

Target of Action

4-(4-Fluorophenyl)oxazole is a heterocyclic compound that has been studied for its potential therapeutic applications Oxazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects . These activities suggest that the compound may interact with multiple targets, such as enzymes, receptors, or cellular structures, depending on the specific derivative and its functional groups.

Mode of Action

For instance, some oxazole derivatives have been found to inhibit key enzymes involved in cancer cell proliferation, leading to cell death . Others have been shown to bind to bacterial proteins, disrupting their normal function and resulting in antibacterial activity . The specific interactions between this compound and its targets would depend on the compound’s chemical structure and the nature of the target.

Biochemical Pathways

For example, oxazole derivatives with anticancer activity may interfere with pathways involved in cell proliferation, apoptosis, or DNA repair . Those with antibacterial activity could disrupt bacterial metabolic or biosynthetic pathways .

Result of Action

Based on the reported activities of oxazole derivatives, potential effects could include the inhibition of key enzymes, disruption of cellular structures, induction of cell death, or inhibition of bacterial growth . The exact effects would depend on the compound’s specific targets and mode of action.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQONSONZKLLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620269
Record name 4-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620633-04-7
Record name 4-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (10 grams, 46 mmol), ammonium formate (11 grams, 175 mmol) and formic acid (60 mL) were added to a flask. The mixture was heated to reflux for 3.5 hours. The reaction was then cooled and quenched with 200 mL water. The pH was adjusted to 8 with 50% aqueous sodium hydroxide, and the aqueous layer was extracted with methylene chloride (3×200 mL). The combined organic extracts were dried over sodium sulfate, and concentrated under vacuum. The crude, red solid obtained was choursomatographed on silica gel (ISCO MPLC purification, 50 minutes., 0-25% ethyl acetate gradient, Biotage flash 40 m column) to provide 1.62 grams (22%) of the title compound. MS m/z: ESI+ 164.1 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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